molecular formula C15H20N2O3 B12276193 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- CAS No. 1227267-15-3

3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-

Cat. No.: B12276193
CAS No.: 1227267-15-3
M. Wt: 276.33 g/mol
InChI Key: PMNCNHVXTWJIRF-QYJAPNMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- is a complex organic compound featuring a bicyclic structure with nitrogen and carboxamide functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or rhodium (II) . The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve scalable cyclopropanation reactions with optimized catalyst loadings and reaction conditions to ensure high yields and purity. The use of flow chemistry techniques can also enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

CAS No.

1227267-15-3

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

(1R,5S)-N-[(2,3-dimethoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-19-12-5-3-4-9(14(12)20-2)6-17-15(18)13-10-7-16-8-11(10)13/h3-5,10-11,13,16H,6-8H2,1-2H3,(H,17,18)/t10-,11+,13?

InChI Key

PMNCNHVXTWJIRF-QYJAPNMZSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2[C@H]3[C@@H]2CNC3

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2C3C2CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.